Home > Products > Screening Compounds P144841 > N-benzyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
N-benzyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide -

N-benzyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Catalog Number: EVT-3690400
CAS Number:
Molecular Formula: C23H22FN3O4S
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It demonstrates strong inhibitory activity in vitro toward human class I HDAC isoforms and human myelodysplastic syndrome (SKM-1) cell lines . This compound also exhibits excellent in vivo antitumor activity .

N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA is a potent and selective HDAC3 inhibitor with potential as an anti-cancer agent . It exhibits class I HDAC selectivity and significant antiproliferative activity against HepG2 cells in vitro . FNA also shows promising in vivo antitumor activity in a HepG2 xenograft model .

4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate

Compound Description: This compound serves as an intermediate in the synthesis of rosuvastatin, a HMG-CoA reductase inhibitor used to lower cholesterol levels .

4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amido) pyrimidine-5-formaldehyde

Compound Description: This compound is a key intermediate in the synthesis of rosuvastatin .

N-[(4-benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide (Compound 32)

Compound Description: This compound is a potent gastroprokinetic agent 8, 9. It belongs to a series of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives exhibiting significant activity compared to metoclopramide 8, 9.

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a potent neuroleptic agent with significantly higher antistereotypic activity than haloperidol and metoclopramide . It exhibits a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting potential as a therapeutic agent for psychosis with fewer side effects .

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

Compound Description: Similar to compound 6, this compound is a potent neuroleptic agent that has been radiolabeled for biochemical and pharmacokinetic studies .

N-(2-Aminophenyl)-4-{[benzyl(2-hydroxyethyl)amino]methyl} benzamide (K-183)

Compound Description: K-183 is a novel HDAC inhibitor with potential beneficial effects on cardiac hemodynamics . While not preventing hypertrophy, K-183 has been shown to improve cardiac output and reduce effective arterial elastance in hypertrophic rat hearts .

(E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

Compound Description: Chidamide is a subtype-selective HDAC inhibitor approved in China for treating relapsed and refractory peripheral T cell lymphoma .

N-(4-Fluorophenyl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide

Compound Description: This compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus and Enterococcus faecalis . It shows promise as a potential lead compound for developing new antimicrobial agents .

3-{[([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetyl]amino}benzoic acid

Compound Description: This compound demonstrates significant antimicrobial activity, particularly against Escherichia coli .

Relevance: Similar to compound 10, while not a direct benzamide analog, this compound's inclusion highlights the potential of incorporating [, , ]triazolo[1,5-c]quinazoline scaffolds in the design of antimicrobial agents.

2‐Amino‐3‐benzyl‐6‐(benzylthio) pyrimidin‐4(3H)‐one (Amino pyrimidine)

Compound Description: This compound exhibits potential toxicity in male albino rats . Oral administration of amino pyrimidine has been linked to decreased body weight, increased liver weight, and elevated serum transaminase activity, indicating potential liver damage .

3‐Benzyl‐7‐hydroxy‐5‐(4‐ hydroxyphenyl)‐2‐(phenylamino)pyrido [2,3‐d]pyrimidin‐4(3H)‐one (Pyridopyrimidine)

Compound Description: Similar to amino pyrimidine, this compound also exhibits potential toxicity in male albino rats, with oral administration leading to adverse effects on body weight, liver function, and renal function indicators .

N -{[1-Benzyl-4-(benzylthio)-6-oxo-1,6-dihydropyrimidin-2-yl]carbamothioyl}benzamide (Pyrimidine benzamide)

Compound Description: This compound shows potential toxicity in male albino rats, with oral administration being associated with adverse effects on body weight, liver and kidney function, and oxidative stress markers .

(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide (RGFP966)

Compound Description: RGFP966 is a selective HDAC3 inhibitor that has shown promise in preclinical studies for Huntington's disease . It improves motor function and exhibits neuroprotective effects in HD mouse models .

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: This compound exhibits potential as a radiosensitizer, enhancing the effectiveness of radiotherapy in cancer treatment . It inhibits cell viability and induces cell cycle arrest, suggesting potential for anti-cancer therapy .

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl -benzamide (PPA13)

Compound Description: Similar to PPA5, PPA13 also exhibits potential as a radiosensitizer .

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

Compound Description: PPA14 is a potential radiosensitizer that enhances the effects of radiation therapy on cancer cells .

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: PPA15 is a potent radiosensitizer and pan-cyclin-dependent kinase (CDK) inhibitor that significantly enhances the effectiveness of radiotherapy .

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: PPA17 is a potential radiosensitizer, increasing the sensitivity of cancer cells to radiation therapy .

N-(1-benzyl-2-carbamoyl-2-oxoethyl)-2-[E-2-(4-diethylaminomethylphenyl)ethen-1-yl]benzamide (Compound 5d)

Compound Description: This compound is a potent, water-soluble calpain inhibitor with demonstrated oral bioavailability in rats .

N-(1-carbamoyl-1-oxohex-1-yl)-2-[E-2-(4-dimethylaminomethylphenyl)-ethen-1-yl]benzamide (Compound 5b)

Compound Description: Compound 5b is a potent calpain inhibitor with demonstrated neuroprotective effects in a rat model of traumatic brain injury .

2-amino-N-(2-amino-benzyl)-benzamide (Receptor R)

Compound Description: This compound acts as a highly specific receptor for acetate anions in solution .

N-benzyl-N-pyridin-3-yl-methyl-2-(toluene-4-sulfonylamino)-benzamide hydrochloride (S0100176)

Compound Description: S0100176 is a potent inhibitor of the Kv1.5 potassium channel, potentially useful in treating atrial arrhythmias .

6-(2-amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Compound 1)

Compound Description: This compound shows potent CDK2 inhibitory activity and anti-HIV activity in MT-4 cells . It serves as a starting material for synthesizing various fluorine-substituted 1,2,4-triazinones with potential therapeutic applications .

4-fluoro-N-(4-fluoro-2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl)benzamide (Compound 5)

Compound Description: This compound exhibits potent anti-HIV activity in MT-4 cells and significant CDK2 inhibition activity .

cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl methyl)amino methylcarboxylic acid (ORG25935)

Compound Description: ORG25935 acts as a potent and selective glycine transporter 1 (GlyT1) inhibitor . It exhibits significant antiallodynic effects in mouse models of neuropathic pain, suggesting its potential as a therapeutic target for pain management .

Sarcosine

Compound Description: Sarcosine is a GlyT1 inhibitor with potential antiallodynic effects in neuropathic pain models .

4-benzyloxy-3,5-dimethoxy-N-[1-(dimethylaminocyclopently)-methyl]benzamide (ORG25543)

Compound Description: ORG25543 is a potent and selective glycine transporter 2 (GlyT2) inhibitor . Similar to GlyT1 inhibitors, it exhibits antiallodynic effects in neuropathic pain models, suggesting its therapeutic potential in pain management .

(O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine) (ALX1393)

Compound Description: ALX1393 is a selective GlyT2 inhibitor that produces antiallodynic effects in neuropathic pain models .

N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide (Compound 9)

Compound Description: Compound 9 acts as a serotonin-3 (5-HT3) receptor antagonist . It represents a starting point for developing potent 5-HT3 receptor antagonists for potential therapeutic applications .

N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)benzamide (Compound 10)

Compound Description: Compound 10 is a potent 5-HT3 receptor antagonist .

N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3- carboxamide (Compound 54)

Compound Description: Compound 54 is a potent 5-HT3 receptor antagonist identified through extensive structure-activity relationship studies .

5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulfonyl)phenyl-2(5H)-furanone (DFU)

Compound Description: DFU is a cyclooxygenase-2 (COX-2) inhibitor with potential implications for gastric mucosal defense .

N-[2-(cyclohexyloxy)-4-nitrofenyl]-methanesulfonamide (NS-398)

Compound Description: NS-398 is another COX-2 inhibitor with similar implications for gastric mucosal defense as DFU .

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560)

Compound Description: SC-560 is a COX-1 inhibitor with potential implications for gastric mucosal defense .

Properties

Product Name

N-benzyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

IUPAC Name

N-benzyl-2-[[2-(2-fluoro-N-methylsulfonylanilino)acetyl]amino]benzamide

Molecular Formula

C23H22FN3O4S

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C23H22FN3O4S/c1-32(30,31)27(21-14-8-6-12-19(21)24)16-22(28)26-20-13-7-5-11-18(20)23(29)25-15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,29)(H,26,28)

InChI Key

JBNLWNIAKJYHLY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3F

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.